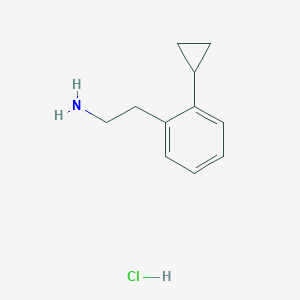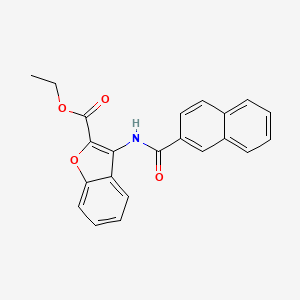
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound belonging to the category of phenoxy compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors One common route might involve the reaction of 2-methoxyphenol with an epoxide intermediate to form the phenoxy-ethanone backbone
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for cost-efficiency and yield. This usually involves scaling up the reaction conditions, fine-tuning the stoichiometry, and often employing continuous flow reactors for enhanced control and safety. Purification processes like crystallization, distillation, or chromatographic techniques are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of organic reactions:
Oxidation: : Under specific conditions, the compound can undergo oxidative cleavage or transformation, potentially altering the functional groups on the phenoxy moiety.
Reduction: : Reductive conditions could modify the pyrimidine ring or the ketone group, forming different derivatives.
Substitution: : The compound's structure allows for nucleophilic or electrophilic substitution, particularly on the aromatic rings or the piperazine unit.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions often include controlled temperature, solvent selection (like methanol, dichloromethane), and sometimes catalysis with Lewis acids or bases.
Major Products
Depending on the reaction type, the major products vary:
Oxidation: : Phenoxy aldehydes or carboxylic acids.
Reduction: : Reduced forms of the original compound with altered functional groups.
Substitution: : New derivatives with substituted aromatic or nitrogen-containing rings.
Applications De Recherche Scientifique
In Chemistry
The compound is of interest due to its versatile reactivity and potential as an intermediate in the synthesis of more complex molecules.
In Biology
It has been explored for its potential as a bioactive compound, showing promise in binding to specific biological targets, possibly acting as an enzyme inhibitor or receptor modulator.
In Medicine
In medicinal chemistry, it is studied for its potential therapeutic effects, particularly in treating conditions related to its target pathways, such as inflammation, cancer, or infectious diseases.
In Industry
Industrially, the compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mécanisme D'action
The mechanism by which 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent binding, depending on its structure and the environment. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Unique Characteristics
What sets 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone apart from similar compounds is its unique trifluoromethyl-pyrimidine structure, which can enhance its binding affinity and metabolic stability.
List of Similar Compounds
1-(2-Methoxyphenyl)-2-(4-(6-(trifluoromethyl)pyridin-3-yl)piperazin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(6-fluoropyrimidin-4-yl)piperazin-1-yl)ethanone
These similar compounds share structural features and reactive groups but differ in their specific substitution patterns, which influence their chemical properties and applications.
There you go—a deep dive into this compound. Anything more specific you'd like to know or another topic you're curious about?
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-27-13-4-2-3-5-14(13)28-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXTQYZPOFOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate](/img/structure/B2356839.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)
![4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2356851.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)



![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)


